

# Physical and chemical specifications of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate

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## Compound of Interest

Compound Name: 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate

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## Technical Guide: 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical specifications of **1-Benzyl 2-methyl piperazine-1,2-dicarboxylate**. The document details its molecular structure, physicochemical properties, and available spectral data. It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering critical data for experimental design and synthesis.

## Chemical Identity and Physical Properties

**1-Benzyl 2-methyl piperazine-1,2-dicarboxylate** is a disubstituted piperazine derivative. The presence of both a benzyl and a methyl ester group on the piperazine ring at positions 1 and 2 respectively, imparts specific chemical characteristics relevant to its use as a synthetic intermediate.

Table 1: Physical and Chemical Specifications

Property	Value	Source(s)
Molecular Formula	C <sub>14</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub>	[1][2]
Molecular Weight	278.31 g/mol	
CAS Number	126937-43-7	[1][2]
Boiling Point	406.5 ± 45.0 °C at 760 mmHg	[1]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[1]
Appearance	Not explicitly stated; likely a liquid or low-melting solid	-
Melting Point	Data not available	-
Solubility	Data not available	-

## Structural Information

The core structure of this molecule is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. The nitrogen at position 1 is substituted with a benzyl group, and the carbon at position 2 is part of a methyl carboxylate group.

Molecular Structure of the Compound

## Experimental Data

### Spectral Analysis

Detailed experimental spectral data for **1-Benzyl 2-methyl piperazine-1,2-dicarboxylate** is not readily available in the public domain. However, spectral information for structurally similar compounds can provide valuable insights for characterization.

#### 3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: Expected signals would include aromatic protons from the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the methyl ester protons (around 3.7 ppm), and a series of multiplets for the piperazine ring protons and the benzylic methylene protons.

- $^{13}\text{C}$  NMR: Characteristic peaks would be observed for the carbonyl carbons of the ester and carbamate, the aromatic carbons of the benzyl group, the methyl ester carbon, and the carbons of the piperazine ring.

### 3.1.2. Infrared (IR) Spectroscopy

Key absorption bands would be expected for:

- C=O stretching (ester and carbamate):  $\sim 1740\text{ cm}^{-1}$  and  $\sim 1690\text{ cm}^{-1}$
- C-O stretching:  $\sim 1200\text{--}1100\text{ cm}^{-1}$
- Aromatic C-H stretching:  $\sim 3100\text{--}3000\text{ cm}^{-1}$
- Aliphatic C-H stretching:  $\sim 3000\text{--}2850\text{ cm}^{-1}$

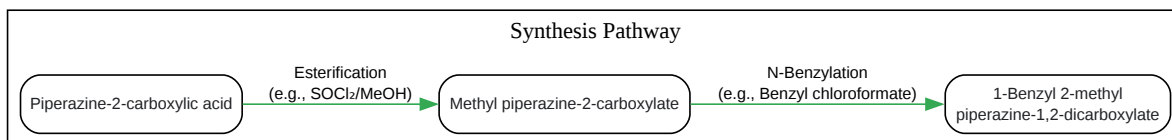
### 3.1.3. Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak  $[\text{M}]^+$  corresponding to the molecular weight of 278.31. Common fragmentation patterns for benzylpiperazine derivatives often involve the loss of the benzyl group ( $m/z$  91) or fragments of the piperazine ring.

## Experimental Protocols

### Synthesis

A general synthetic approach for N-substituted piperazine-2-carboxylates involves the protection of the nitrogen at the 1-position, followed by esterification of the carboxylic acid, and subsequent N-alkylation or N-arylation. For **1-Benzyl 2-methyl piperazine-1,2-dicarboxylate**, a plausible synthetic route is outlined below.



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### Plausible Synthetic Workflow

#### Protocol Outline:

- **Esterification:** Piperazine-2-carboxylic acid is reacted with methanol in the presence of a catalyst such as thionyl chloride or a strong acid to form methyl piperazine-2-carboxylate.
- **N-Benzoylation:** The resulting methyl piperazine-2-carboxylate is then reacted with a benzoylating agent, such as benzyl chloroformate or benzyl bromide, in the presence of a base to yield the final product.
- **Purification:** The crude product is typically purified by column chromatography on silica gel.

## Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of **1-Benzyl 2-methyl piperazine-1,2-dicarboxylate**.

Table 2: General HPLC Method Parameters

Parameter	Condition
Column	C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 µL

## Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the involvement of **1-Benzyl 2-methyl piperazine-1,2-dicarboxylate** in any signaling pathways. Piperazine derivatives, as a class, are known to exhibit a wide range of

pharmacological activities, and this compound may serve as a key intermediate in the synthesis of biologically active molecules.[3] Further research is required to elucidate any potential therapeutic applications.

## Conclusion

This technical guide consolidates the available physical and chemical data for **1-Benzyl 2-methyl piperazine-1,2-dicarboxylate**. While key physicochemical properties have been reported, a significant gap exists in the experimental spectral data and detailed, validated experimental protocols. The provided information serves as a starting point for researchers, highlighting the need for further empirical studies to fully characterize this compound for its potential applications in medicinal chemistry and drug development.

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